molecular formula C11H12N2OS B6427686 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034461-93-1

5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No. B6427686
CAS RN: 2034461-93-1
M. Wt: 220.29 g/mol
InChI Key: ALOXCYQSOOGSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane” is a complex organic molecule. It is a derivative of the bicyclic molecule, specifically a bicyclo[2.2.1]heptane . Bicyclic molecules are molecules that feature two joined rings . The carbon skeleton of this compound is derived from a cyclohexane ring with a methylene bridge in the 1,4- position .


Synthesis Analysis

The synthesis of similar compounds, such as 2,7-Diazabicyclo[2.2.1]heptanes, has been achieved through organocatalysed asymmetric Michael additions of substituted tri-ketopiperazines to enones . Another synthetic method involves an intermolecular Diels–Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes .


Molecular Structure Analysis

The molecular structure of the compound is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound . The diazabicyclo[2.2.1]heptane structures are especially interesting as core components of biologically active products .


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as 2,7-Diazabicyclo[2.2.1]heptanes, have been studied. These reactions involve organocatalysed asymmetric Michael additions of substituted tri-ketopiperazines to enones . The reactions of cyclopentadiene with oxy-functions are also of interest .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as norbornane (also known as bicyclo[2.2.1]heptane), have been studied. Norbornane is a crystalline compound with a melting point of 88 °C .

Safety and Hazards

The safety data sheet for a similar compound, (1S,4S)-(-)-2-BOC-2,5-diazabicyclo[2.2.1]heptane, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, the study of “5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane” and similar compounds could be of significant interest in the field of organic chemistry.

Mechanism of Action

Target of Action

The primary targets of 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[22Related compounds such as sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complexes have been found to act against dna, induce apoptosis, and inhibit the activities of anti-apoptotic bcl-xl protein, metalloproteinase mmp2, and topoisomerase ii .

Mode of Action

For instance, organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones afford products in high yield and enantiomeric ratio .

Biochemical Pathways

The specific biochemical pathways affected by 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[22Related compounds such as nicotine have been found to be degraded through three pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) .

Pharmacokinetics

The pharmacokinetic properties of 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[22Related compounds have been synthesized via organocatalytic formal [4 + 2] cycloaddition reactions , which could potentially influence their bioavailability.

Result of Action

The molecular and cellular effects of 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[22Related compounds have been found to exhibit cytotoxicity, suppress angiogenesis, and restrict the metastasis of cancer cells .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[22The synthesis of related compounds has been found to proceed efficiently with a broad array of substrates , suggesting that the reaction environment could potentially influence the compound’s action.

properties

IUPAC Name

pyridin-2-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c14-11(10-3-1-2-4-12-10)13-6-9-5-8(13)7-15-9/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOXCYQSOOGSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.